2,2,4,4-Tetramethylcyclopentanamine

Description

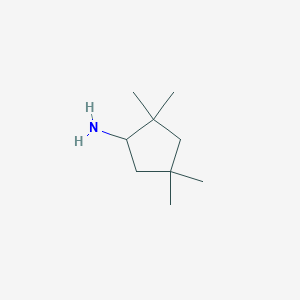

Structure

2D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)5-7(10)9(3,4)6-8/h7H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQHBVFBBCUFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(C1)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Substituted Cyclopentanamine Architectures in Contemporary Chemical Synthesis

Substituted cyclopentane (B165970) and cyclopentene (B43876) frameworks are prevalent in a multitude of bioactive natural products and synthetic molecules. nih.gov Consequently, the development of synthetic methodologies to access these five-membered ring systems with high levels of control over stereochemistry is a significant focus of modern organic synthesis. The introduction of an amine functional group to these scaffolds to create substituted cyclopentanamines further enhances their utility, providing a handle for subsequent chemical modifications and introducing basicity and hydrogen-bonding capabilities.

The synthesis of these architectures often relies on cycloaddition reactions, such as the [3+2] annulation between allenes and electron-poor olefins, which can be rendered asymmetric through organocatalysis. organic-chemistry.org Another powerful strategy involves the palladium-catalyzed annulation of conjugate acceptors and allenyl boronic esters, yielding highly functionalized and diastereomerically enriched cyclopentenes. organic-chemistry.org These cyclopentene intermediates can then be converted to the corresponding saturated cyclopentanamines through established reduction and amination protocols. The ability to install various substituents on the cyclopentane ring allows for the fine-tuning of the molecule's physical and biological properties. For instance, methods for creating tetrasubstituted cyclopentenyl scaffolds through multicomponent reactions have been developed, offering rapid access to complex molecular structures. nih.gov

Sterically Hindered Alicyclic Amines As Research Subjects in Stereochemistry

Sterically hindered amines, characterized by bulky substituents surrounding the nitrogen atom, are a fascinating subclass of organic compounds with unique properties and applications. enamine.netresearchgate.net The congestion around the nitrogen center can lead to unusual geometric and electronic properties. rsc.org In extremely hindered amines, the steric strain can force the nitrogen atom to adopt a planar geometry, deviating from the typical sp3 hybridization and pyramidal shape. rsc.org This conformational remodeling has profound implications for the amine's reactivity, basicity, and interaction with other molecules.

The steric bulk can also enhance the metabolic stability of drug candidates by shielding the amine from enzymatic degradation. enamine.net Furthermore, sterically hindered amines are of significant interest in catalysis, where they can serve as non-nucleophilic bases or as ligands for metal centers, influencing the stereochemical outcome of reactions. researchgate.net The study of these molecules provides fundamental insights into the interplay of steric and electronic effects on chemical reactivity and structure. Computational models, such as the %VBur index, have been developed to quantify the steric properties of these amines and predict their behavior in chemical transformations. rsc.org

Defining the Research Context for 2,2,4,4 Tetramethylcyclopentanamine Within Organic Chemistry

Targeted Synthesis of the 2,2,4,4-Tetramethylcyclopentane Scaffold

The construction of the highly substituted cyclopentane ring is the foundational step in the synthesis of the target amine. This involves the formation of a five-membered ring bearing two sets of geminal dimethyl groups.

Cyclization Strategies for Five-Membered Ring Formation with Geminal Methyl Groups

The Dieckmann cyclization serves as a powerful tool for the formation of five-membered rings. openstax.orglibretexts.orglibretexts.org This intramolecular Claisen condensation typically involves the treatment of a 1,6-diester with a strong base to yield a cyclic β-keto ester. In the context of synthesizing the 2,2,4,4-tetramethylcyclopentane scaffold, a plausible precursor is a derivative of 3,3,5,5-tetramethylheptanedioic acid, such as its diethyl ester. The reaction proceeds best for the formation of five- and six-membered rings. libretexts.orglibretexts.org

The general mechanism for the Dieckmann cyclization is initiated by the formation of an enolate ion at one of the α-carbons of the diester. This is followed by an intramolecular nucleophilic attack on the other ester carbonyl group, leading to a cyclic β-keto ester after elimination of an alkoxide. libretexts.org For an unsymmetrical diester like diethyl 3-methylheptanedioate, a mixture of two β-keto ester products can be formed because the molecule can generate two different enolates, each capable of cyclizing. vaia.com

Following the cyclization, the resulting β-keto ester can be hydrolyzed and decarboxylated to yield the target ketone, 2,2,4,4-tetramethylcyclopentanone. openstax.org

Amination Strategies for the Cyclopentane Ring

Once the 2,2,4,4-tetramethylcyclopentanone precursor is obtained, the next critical step is the introduction of the amino group to form the final product.

Reductive Amination Pathways from Ketone Precursors

Reductive amination is a widely used and effective method for converting ketones into amines. wikipedia.org This one-pot reaction typically involves the reaction of a ketone with an amine in the presence of a reducing agent.

One classic method is the Leuckart-Wallach reaction , which utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the nitrogen source and the reducing agent. wikipedia.orgalfa-chemistry.commdpi.com This reaction is typically carried out at high temperatures. wikipedia.org The mechanism involves the formation of an iminium ion intermediate, which is then reduced by a formate anion. alfa-chemistry.com While effective, the high temperatures required can sometimes lead to side products. alfa-chemistry.com

A milder and more selective alternative involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org Sodium triacetoxyborohydride is a particularly mild and selective reagent for reductive amination and is compatible with a wide range of functional groups. organic-chemistry.org The reaction can be performed under acidic conditions, often using acetic acid as a catalyst, especially for less reactive ketones.

A general procedure for the reductive amination of a ketone like 2,2,4,4-tetramethylcyclopentanone could involve stirring the ketone with an ammonia (B1221849) source, such as ammonium acetate (B1210297) or aqueous ammonia, followed by the addition of a suitable reducing agent.

Nucleophilic Displacement Reactions for Amine Formation

While not the primary route from a ketone precursor, nucleophilic displacement reactions could theoretically be employed if a suitable cyclopentyl derivative with a leaving group were available. This would involve the reaction of a 2,2,4,4-tetramethylcyclopentyl halide or sulfonate with an amine source, such as ammonia or an azide (B81097) followed by reduction. However, the synthesis of such a sterically hindered substrate with a good leaving group might be challenging and less direct than reductive amination of the corresponding ketone.

Alternative C-N Bond Forming Methodologies

Other methods for forming carbon-nitrogen bonds exist in organic synthesis. For instance, the Ritter reaction could be a possibility, involving the reaction of a tertiary alcohol (which could be formed by the reduction of 2,2,4,4-tetramethylcyclopentanone) with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the amine. However, the directness and efficiency of reductive amination often make it the preferred method for the synthesis of amines from ketones.

Diastereoselective and Enantioselective Synthesis of this compound

The stereoselective synthesis of this compound can be approached through various methods designed to control the formation of its stereocenters. These methods are critical for isolating specific, biologically active isomers.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to control the diastereoselective introduction of a key functional group.

One plausible strategy involves the use of a chiral auxiliary to guide the alkylation of a cyclopentanone (B42830) precursor. For instance, a chiral imine or enamine could be formed from 2,4,4-trimethylcyclopentanone (B1294718) and a chiral amine, such as one derived from (S)-(-)-1-phenylethylamine or an ephedrine (B3423809) derivative. sigmaaldrich.com Subsequent methylation at the C2 position would be directed by the chiral auxiliary, leading to a diastereomerically enriched 2,2,4,4-tetramethylcyclopentanone derivative. After the stereoselective alkylation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org The resulting enantiomerically enriched ketone can then be converted to the target amine via reductive amination.

The choice of chiral auxiliary is critical and can significantly influence the diastereoselectivity of the transformation. Evans' oxazolidinones and Oppolzer's camphorsultam are other examples of highly effective auxiliaries that have been successfully employed in a wide range of asymmetric alkylations and other C-C bond-forming reactions. researchgate.net

Table 1: Examples of Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (d.e.) | Reference |

| (S)-(-)-1-Phenylethylamine | Asymmetric Alkylation | >90% | sigmaaldrich.com |

| Evans' Oxazolidinones | Asymmetric Aldol Reactions | >95% | researchgate.net |

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder | >98% | researchgate.net |

| Pseudoephedrine | Asymmetric Alkylation | >95% | wikipedia.org |

Note: This table provides examples of common chiral auxiliaries and their typical performance in relevant reaction types, illustrating the potential for their application in the synthesis of precursors to this compound.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective transformations. researchgate.net For the synthesis of a highly substituted cyclopentane system like this compound, an organocatalytic approach could be employed in the key ring-forming or functionalization steps.

A potential organocatalytic route could involve the asymmetric Michael addition of a nucleophile to an appropriately substituted cyclopentenone precursor, catalyzed by a chiral amine or a derivative thereof, such as a diarylprolinol silyl (B83357) ether. The catalyst would facilitate the enantioselective formation of a C-C or C-N bond, establishing the stereochemistry of the cyclopentane ring. Subsequent chemical transformations would then lead to the target amine. The stereoselectivity of such reactions is often highly dependent on the catalyst structure, the substrates, and the reaction conditions. researchgate.net

Another approach could be the organocatalytic asymmetric α-functionalization of a ketone precursor. For example, a chiral primary amine catalyst could be used to promote the enantioselective α-amination of 2,2,4-trimethylcyclopentanone, directly introducing the nitrogen functionality with stereocontrol.

Table 2: Representative Organocatalysts for Asymmetric Synthesis

| Organocatalyst | Reaction Type | Typical Enantiomeric Excess (e.e.) | Reference |

| Diarylprolinol Silyl Ethers | Michael Addition | 90-99% | researchgate.net |

| Quinine-derived Squaramide | Michael/Aza-Henry/Cyclization | up to 99% | nih.gov |

| Chiral Phosphoric Acids | Reductive Amination | 90-98% | nih.gov |

| MacMillan's Imidazolidinone | Friedel-Crafts Alkylation | >80% | mdpi.com |

Note: This table showcases examples of organocatalysts and their effectiveness in reactions that could be adapted for the stereocontrolled synthesis of this compound or its precursors.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers exceptional stereospecificity and is an increasingly important tool in asymmetric synthesis. For the preparation of enantiomerically pure this compound, several biocatalytic strategies could be envisioned.

One such strategy is the kinetic resolution of a racemic mixture of the amine using a lipase (B570770) or a protease. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer. Alternatively, a transaminase could be employed for the asymmetric synthesis of the amine from the corresponding ketone, 2,2,4,4-tetramethylcyclopentanone. In this process, the enzyme would transfer an amino group from an amino donor to the ketone with high enantioselectivity, directly yielding the chiral amine.

The selection of the appropriate enzyme is paramount and often requires screening of a library of enzymes to identify one with high activity and selectivity for the specific substrate. The reaction conditions, such as pH, temperature, and solvent, must also be optimized to ensure optimal enzyme performance. While specific enzymatic routes to this compound are not documented, the broad applicability of enzymes like transaminases in the synthesis of chiral amines suggests this is a viable and powerful approach.

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions to maximize yield, purity, and stereoselectivity while ensuring a safe and efficient process.

In catalytic asymmetric reactions, the choice of catalyst and, where applicable, the ligand is crucial for achieving high efficiency and stereoselectivity. For a hypothetical asymmetric reductive amination of 2,2,4,4-tetramethylcyclopentanone, a screening of various metal catalysts (e.g., rhodium, iridium, ruthenium) and chiral phosphine (B1218219) ligands would be necessary. The electronic and steric properties of the ligand can have a profound impact on the enantiomeric excess of the product.

For instance, in a rhodium-catalyzed asymmetric hydrogenation, ligands with different bite angles and electronic properties would be screened to find the optimal match for the sterically hindered ketone substrate. The development of a custom ligand, specifically designed for the substrate, could also be a viable strategy to achieve the desired level of stereocontrol.

Table 3: Effect of Ligand on Asymmetric Hydrogenation (Representative Example)

| Catalyst Precursor | Ligand | Solvent | Enantiomeric Excess (e.e.) |

| [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene (B28343) | 95% |

| [Rh(COD)₂]BF₄ | (R,R)-DIPAMP | Methanol | 92% |

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | Dichloromethane | 98% |

Note: This table illustrates how the choice of ligand can influence the outcome of an asymmetric hydrogenation reaction, a key step in a potential synthesis of chiral this compound. The data is representative of general findings in the field.

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the rate, yield, and stereoselectivity of a reaction. In diastereoselective and enantioselective syntheses, these factors can affect the conformational preferences of the substrate-catalyst complex and the transition states, thereby altering the stereochemical outcome.

For example, in a chiral auxiliary-mediated alkylation, a non-polar solvent like toluene might favor a specific chelated transition state, leading to high diastereoselectivity. In contrast, a polar aprotic solvent like THF could lead to a different outcome. Similarly, lower reaction temperatures generally enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. Therefore, a careful balance must be struck between reaction time and stereochemical purity.

The optimization of these parameters is typically carried out through a systematic study, where the reaction is performed under a variety of conditions to identify the optimal set for the desired transformation.

Table 4: Influence of Solvent and Temperature on Diastereoselectivity (Illustrative Example)

| Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| Toluene | -78 | 95:5 |

| Tetrahydrofuran (THF) | -78 | 80:20 |

| Dichloromethane | -78 | 90:10 |

| Toluene | 0 | 85:15 |

Note: This table provides an illustrative example of how solvent and temperature can affect the diastereoselectivity of a reaction. The specific effects would need to be empirically determined for the synthesis of this compound.

Computational and Theoretical Studies of 2,2,4,4 Tetramethylcyclopentanamine

Conformational Analysis and Energy Minima Identification

The conformational landscape of 2,2,4,4-tetramethylcyclopentanamine is complex due to the flexibility of the cyclopentane (B165970) ring and the rotational freedom of the amino group. Identifying the most stable conformations, or energy minima, is crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Calculations of Ground State Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP in conjunction with various basis sets, are utilized to determine the optimized ground state geometries. mdpi.com These calculations help in identifying the most stable arrangement of atoms in the molecule by finding the lowest energy conformation. The process involves iterative refinement of the molecular geometry to minimize the total energy, providing precise bond lengths, bond angles, and dihedral angles for the most stable conformers.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for refining specific structures, exploring the vast conformational space of a flexible molecule like this compound requires methods like molecular mechanics (MM) and molecular dynamics (MD) simulations. nih.govuc.edu MM uses classical force fields to approximate the potential energy of a system, allowing for rapid calculation of energies for a multitude of conformations. nih.gov MD simulations build upon this by simulating the atomic motions over time, providing a dynamic picture of how the molecule explores different conformations. nih.gov These simulations can reveal the various stable and metastable conformations and the energy barriers between them, offering a comprehensive understanding of the molecule's flexibility and preferred shapes.

Stereoelectronic Effects and Steric Interactions within the Tetramethylated Cyclopentane Ring

The presence of four methyl groups on the cyclopentane ring introduces significant stereoelectronic and steric effects that dictate the ring's conformation and the reactivity of the amino group. Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the molecular geometry and reactivity. nih.gov In the case of the tetramethylated cyclopentane ring, these effects can influence the puckering of the ring to minimize unfavorable electronic interactions.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. winterschool.cc

Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value Range | Method |

| ¹H NMR Chemical Shifts (ppm) | 0.8 - 3.5 | DFT (GIAO) |

| ¹³C NMR Chemical Shifts (ppm) | 20 - 70 | DFT (GIAO) |

| Vibrational Frequencies (cm⁻¹) | 2800-3400 (N-H stretch), 1450-1600 (N-H bend), 800-1300 (C-N stretch) | DFT |

Note: These are generalized predictions. Actual values depend on the specific computational method and basis set used.

DFT methods, particularly with the Gauge-Including Atomic Orbital (GIAO) approach, are widely used to predict NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that often show good agreement with experimental spectra, aiding in the assignment of complex spectra. youtube.commdpi.com Similarly, vibrational frequencies can be computed using DFT. mdpi.com These calculations can predict the positions of infrared (IR) and Raman bands, which correspond to the various vibrational modes of the molecule, such as N-H stretching and bending, and C-N stretching. winterschool.cc

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

Calculated FMO Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 to -5.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | ~ 1.5 to 2.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | ~ 7.5 to 8.0 eV | Relates to chemical reactivity and stability |

Note: These values are estimates and can vary with the level of theory and basis set.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Parameter Generation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov For this compound, various molecular descriptors can be generated using computational methods. chemrxiv.org These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment, partial charges, and HOMO/LUMO energies. nih.govresearchgate.net

Physicochemical descriptors: Such as logP (lipophilicity) and pKa (acidity/basicity). researchgate.net

These calculated descriptors for this compound can be used to build QSAR/QSPR models to predict its behavior in various systems, for example, its potential as a corrosion inhibitor or its interaction with biological targets. mdpi.comnih.gov

Mechanistic Investigations of Reactions Involving 2,2,4,4 Tetramethylcyclopentanamine

Nucleophilic Reactivity and Basicity Studies

No data available.

Stereochemical Course of Reactions with Chiral Electrophiles

No data available.

Kinetic and Thermodynamic Studies of Amine-Based Transformations

No data available.

Catalytic Role of 2,2,4,4-Tetramethylcyclopentanamine in Organic Reactions

No data available.

Derivatives and Analogs of 2,2,4,4 Tetramethylcyclopentanamine in Research

Synthesis and Stereochemical Characterization of N-Substituted Amides and Ureas

The synthesis of N-substituted amides and ureas from primary amines is a fundamental transformation in organic chemistry, often employed to create compounds with diverse biological activities. For sterically hindered amines like 2,2,4,4-tetramethylcyclopentanamine, these reactions can be influenced by the bulky nature of the cyclopentyl ring.

N-Substituted Amides:

The acylation of amines is a common method for the preparation of amides. In the case of sterically hindered amines, more reactive acylating agents or catalysts may be required to overcome the steric hindrance. For instance, the synthesis of sterically hindered N-acyl, gem-disubstituted amino acids has been achieved through the addition of organometallic reagents to N-carboxyanhydrides (NCA), a process that tolerates a wide variety of functional groups. nih.gov Another approach involves the use of coupling agents to facilitate the reaction between a carboxylic acid and the amine.

The stereochemical characterization of the resulting amides is crucial, particularly concerning the rotational barrier around the amide C-N bond. In sterically hindered amides, this rotation can be significantly restricted, leading to the existence of stable conformers or atropisomers. cdnsciencepub.com Techniques such as nuclear magnetic resonance (NMR) spectroscopy are invaluable for studying these conformational dynamics. For example, in a study of amide derivatives of 2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid with various hindered amines, proton NMR spectroscopy was used to investigate the static and dynamic structures, revealing high free energies of activation for rotation about the C(O)-N bond. cdnsciencepub.com

N-Substituted Ureas:

The synthesis of N-substituted ureas can be achieved through several methods. A direct and convenient reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source can provide N-substituted ureas via a Hofmann rearrangement. organic-chemistry.org Alternatively, the reaction of amines with isocyanates is a widely used method. For sterically hindered amines, the reactivity of the isocyanate is a key factor. A versatile and highly efficient synthesis of monosubstituted ureas involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis. bioorganic-chemistry.com This method has been shown to be effective for complex and water-soluble polyamines. bioorganic-chemistry.com Another approach involves the nucleophilic addition of amines to potassium isocyanate in water. researchgate.net

The conformational preferences of N-alkyl-N'-aryl ureas have been studied, revealing that methylation patterns can significantly affect the conformational landscape. acs.org Computational studies, along with X-ray crystallography and NMR, have been used to understand the conformational free-energy landscapes of these molecules. acs.org

| Derivative Type | General Synthetic Method | Key Considerations for Hindered Amines | Characterization Techniques |

| N-Substituted Amides | Acylation with acyl chlorides, anhydrides, or carboxylic acids with coupling agents. | Use of more reactive acylating agents or catalysts. Potential for restricted rotation around the C-N bond. | NMR spectroscopy, X-ray crystallography. |

| N-Substituted Ureas | Reaction with isocyanates, carbamates, or via Hofmann rearrangement. | Reactivity of the isocyanate or carbamate. Potential for multiple substitution. | NMR spectroscopy, IR spectroscopy, Mass spectrometry. |

Preparation of Chiral Salt Derivatives for Resolution and Absolute Configuration Assignment

Chiral resolution is a critical process for separating racemic mixtures of chiral compounds into their individual enantiomers. rsc.org For chiral amines, a common method is the formation of diastereomeric salts with a chiral acid resolving agent. sigmaaldrich.comsigmaaldrich.com The differing solubilities of the resulting diastereomeric salts allow for their separation by crystallization. rsc.org

Commonly used chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. The choice of the resolving agent and the solvent system is often empirical and crucial for successful separation. For sterically hindered amines, the bulky nature of the amine can influence the crystal packing of the diastereomeric salts, which may either facilitate or hinder the resolution process.

Once a pure diastereomeric salt is obtained, the enantiomerically pure amine can be recovered by treatment with a base. The absolute configuration of the resolved enantiomers can often be determined by single-crystal X-ray analysis of the diastereomeric salt.

| Chiral Resolving Agent | Principle of Separation | Recovery of Amine | Determination of Absolute Configuration |

| (+)-Tartaric Acid | Formation of diastereomeric salts with different solubilities. | Treatment with a base (e.g., NaOH, K₂CO₃). | X-ray crystallography of the diastereomeric salt. |

| (1S)-(+)-10-Camphorsulfonic Acid | Formation of diastereomeric salts with different solubilities. | Treatment with a base. | X-ray crystallography of the diastereomeric salt. |

| (-)-Mandelic Acid | Formation of diastereomeric salts with different solubilities. | Treatment with a base. | X-ray crystallography of the diastereomeric salt. |

Incorporation of this compound Moiety into Larger Molecular Frameworks

The incorporation of the this compound moiety into larger molecules can impart unique properties due to its steric bulk and conformational rigidity. The gem-dimethyl groups can act as a "conformational lock," restricting the flexibility of the molecule and potentially leading to more defined three-dimensional structures. This is a desirable feature in drug design, where a specific conformation is often required for binding to a biological target. researchgate.net

The synthesis of complex molecules containing this scaffold can be achieved through various synthetic strategies. For example, the amine functionality can serve as a handle for further reactions, such as amide bond formation, to link the cyclopentane (B165970) ring to other molecular fragments. nih.gov The development of multicomponent reactions that can efficiently build complex molecular architectures containing such hindered fragments is an area of active research. nih.gov

Exploration of Ring-Expanded and Ring-Contracted Analogs

The study of ring-expanded and ring-contracted analogs of this compound, namely substituted azepanes and pyrrolidines with gem-dimethyl groups, provides valuable structure-activity relationship (SAR) information.

Ring-Expanded Analogs (Azepanes):

The synthesis of polysubstituted azepanes is a challenging area of synthetic chemistry. researchgate.netmanchester.ac.uk Recent advances have focused on dearomative ring expansion of nitroarenes to access complex azepane scaffolds. researchgate.netmanchester.ac.uk The incorporation of gem-dimethyl groups onto the azepane ring can be achieved through multi-step synthetic sequences. The resulting 2,2,7,7-tetramethylazepane analogs would be expected to exhibit even greater conformational flexibility compared to the cyclopentane system, which could be advantageous for exploring a wider range of conformational space in drug discovery.

Ring-Contracted Analogs (Pyrrolidines):

The synthesis of sterically hindered pyrrolidines, such as 2,2,5,5-tetramethylpyrrolidine (B8739487) derivatives, is well-established. uni-osnabrueck.denih.govacs.org These compounds are often used as building blocks for the synthesis of nitroxide spin labels, which are valuable tools in biophysical studies. uni-osnabrueck.deacs.org The synthesis of 3,4-bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl has been reported via a 1,3-dipolar cycloaddition of an azomethine ylide to an activated alkene. nih.gov The gem-dimethyl groups in these pyrrolidine (B122466) analogs contribute to their stability and influence their chemical and physical properties. A photo-promoted ring contraction of pyridines with silylborane has also been developed to produce pyrrolidine derivatives. nih.gov

| Analog Type | Ring Size | Synthetic Strategy Examples | Potential Properties |

| Azepane (Ring-Expanded) | 7-membered | Dearomative ring expansion of nitroarenes. researchgate.netmanchester.ac.uk | Increased conformational flexibility. |

| Pyrrolidine (Ring-Contracted) | 5-membered | 1,3-Dipolar cycloaddition, ring contraction of pyridines. nih.govnih.gov | Rigid scaffold, useful as spin labels and building blocks. |

Future Research Directions and Unexplored Avenues for 2,2,4,4 Tetramethylcyclopentanamine

Development of Sustainable and Greener Synthetic Routes

The primary route to 2,2,4,4-Tetramethylcyclopentanamine likely involves the reductive amination of the corresponding ketone, 2,2,4,4-Tetramethylcyclopentanone (B1293950). This transformation is notoriously challenging due to the significant steric hindrance around the carbonyl group, which impedes the formation of the requisite imine or enamine intermediate. nih.govwikipedia.org Current methods for synthesizing sterically hindered amines often rely on harsh reagents and conditions, generating significant waste. Future research must prioritize the development of more sustainable and atom-economical synthetic pathways.

A promising avenue is the advancement of catalytic direct reductive amination . This approach, which utilizes a catalyst to facilitate the reaction between a ketone, an amine source (like ammonia), and a reductant, can offer a greener alternative to traditional methods. rsc.org Research should focus on developing novel catalyst systems, potentially based on earth-abundant metals, that can effectively operate under milder conditions. An atom-economical methodology using rhodium or ruthenium catalysts with carbon monoxide as a deoxygenating agent has shown success for other hindered ketones and could be adapted for this specific synthesis. rsc.orgresearchgate.net This method avoids the need for external hydrogen sources, enhancing its green credentials. rsc.org

Furthermore, the synthesis of the ketone precursor, 2,2,4,4-Tetramethylcyclopentanone, warrants investigation for greener alternatives. Exploring bio-based feedstocks and catalytic routes, similar to the intensified synthesis of cyclopentanone (B42830) from furfural, could provide a more sustainable starting point for the entire synthetic chain. researchgate.net For instance, methods developed for the one-step synthesis of substituted cyclopentanones using bifunctional catalysts could inspire new routes that are more environmentally benign. rsc.orgresearchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Given the challenges associated with the synthesis of sterically hindered amines, precise control over reaction parameters is crucial for optimizing yield and minimizing side-product formation. Traditional offline analytical methods, such as chromatography and post-reaction NMR, provide limited insight into the dynamic processes occurring within the reaction vessel. Future research should focus on implementing advanced, in-situ spectroscopic probes for real-time monitoring.

Techniques such as benchtop Nuclear Magnetic Resonance (NMR) spectroscopy , particularly when coupled with hyperpolarization methods like Signal Amplification By Reversible Exchange (SABRE), offer a powerful tool for this purpose. nih.govnih.gov SABRE can dramatically enhance NMR signal intensity, allowing for the detection and quantification of reactants, intermediates, and products at low concentrations and in real-time. nih.gov Applying this to the reductive amination of 2,2,4,4-Tetramethylcyclopentanone would enable researchers to:

Accurately measure reaction kinetics.

Identify and characterize transient intermediates.

Rapidly screen catalysts and optimize reaction conditions (temperature, pressure, reactant ratios).

Gain a deeper mechanistic understanding of the transformation under steric strain.

This level of detailed, real-time information is invaluable for overcoming the synthetic hurdles and developing a robust and efficient process. nih.gov

Integration with Flow Chemistry Methodologies for Scalable Synthesis

To transition this compound from a laboratory curiosity to a readily available chemical building block, scalable synthesis methods are essential. Flow chemistry presents a superior alternative to traditional batch processing for this purpose. nih.govresearchgate.net The high surface-area-to-volume ratio of flow reactors allows for significantly enhanced heat and mass transfer, providing precise control over reaction conditions, which is particularly beneficial for challenging or exothermic reactions. nih.govdurham.ac.uk

Integrating the synthesis of this compound into a continuous flow process could offer several key advantages:

Improved Safety: Precise temperature control mitigates the risk of thermal runaways, especially when using highly reactive reagents. nih.gov

Enhanced Efficiency: The ability to operate at elevated temperatures and pressures safely can accelerate reaction rates and improve yields.

Scalability: Increasing production capacity is achieved by simply running the system for longer or by numbering-up (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. wiley-vch.de

Automation and Integration: Flow setups can be automated and individual steps can be "telescoped" together, allowing for a multi-step synthesis to be performed in a continuous, uninterrupted sequence. durham.ac.uknih.gov

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control. nih.gov |

| Mass Transfer | Often inefficient, requires vigorous stirring | Highly efficient due to short diffusion distances |

| Safety | Higher risk of thermal runaway, handling of hazardous intermediates | Inherently safer, small reaction volumes, in-situ generation and consumption of intermediates. durham.ac.uk |

| Scalability | Complex, often requires re-optimization | Straightforward by extending run time or parallelization. wiley-vch.de |

| Reproducibility | Can vary between scales | High, due to precise control of parameters. nih.gov |

Future work should aim to develop a complete, telescoped flow synthesis of this compound, potentially starting from the ketone precursor and integrating the reductive amination and subsequent purification steps.

Application in Novel Materials Science and Supramolecular Chemistry Research

The unique structural properties of this compound make it an intriguing candidate for advanced applications. The steric bulk and conformational rigidity of the tetramethylcyclopentyl group can impart specific and desirable properties to larger molecules and materials.

In materials science , this amine could serve as a novel monomer or building block. Its incorporation into polymer backbones could lead to materials with enhanced thermal stability, specific mechanical properties, or altered solubility profiles. Cyclopentanone derivatives are already explored as intermediates in the synthesis of polymers and materials with specific properties. ontosight.ai The bulky nature of the amine could also be exploited to create materials with high free volume, potentially for gas separation membranes. Furthermore, sterically hindered amines have found use as stabilizers against light-induced degradation in polymers, an application area worth exploring for this compound. rsc.org

In supramolecular chemistry , the pronounced steric hindrance of this compound makes it a prime candidate for the construction of Frustrated Lewis Pairs (FLPs) . FLPs, which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, are capable of activating small molecules like H₂, CO₂, and olefins. rsc.org The development of new FLPs based on this amine could lead to novel catalytic transformations. Additionally, its rigid structure could be used to design specific host molecules for guest recognition or as a directing group in crystal engineering to control the solid-state packing of molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,4,4-Tetramethylcyclopentanamine, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via reductive amination of 2,2,4,4-tetramethylcyclopentanone using ammonium acetate and sodium cyanoborohydride under acidic conditions. Purity is ensured through iterative purification steps:

- Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Recrystallization in non-polar solvents (e.g., hexane) for final product refinement.

- Purity validation via gas chromatography (GC) or HPLC with UV detection (retention time comparison to standards) .

Q. Which spectroscopic methods are most effective for structural elucidation of this compound?

- Methodological Answer : A combination of:

- ¹H/¹³C NMR : To confirm methyl group symmetry (e.g., singlet peaks for equivalent methyl protons) and cyclopentane ring structure.

- FT-IR : Identification of N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion at m/z calculated for C₉H₂₀N).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can researchers assess the compound’s receptor binding affinity and selectivity in vitro?

- Methodological Answer :

- Radioligand binding assays : Use tritiated or fluorescent analogs to quantify affinity for targets like sigma receptors or monoamine transporters.

- Competitive inhibition studies : Compare IC₅₀ values against known ligands (e.g., haloperidol for sigma-1 receptors).

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis experiments .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of this compound?

- Methodological Answer : Discrepancies may arise from impurities or model system differences. Resolve via:

- Batch analysis : Compare toxicity across synthesized batches using GC-MS to detect trace impurities (e.g., ketone precursors).

- In vitro vs. in vivo correlation : Test cytotoxicity (MTT assay) in primary hepatocytes vs. rodent LD₅₀ studies.

- Metabolite profiling : LC-MS/MS to identify toxic metabolites (e.g., N-oxidation products) .

Q. How can deuterated analogs improve pharmacokinetic studies of this compound?

- Methodological Answer : Synthesize deuterated standards (e.g., this compound-D₄) for:

- Quantitative LC-MS/MS : Enhanced signal-to-noise ratios via isotope dilution.

- Tracer studies : Track metabolic pathways in vivo (e.g., hepatic vs. renal clearance).

- Stability assays : Compare deuterated vs. non-deuterated forms under physiological conditions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer :

- Non-linear regression (e.g., GraphPad Prism) to model EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons (e.g., efficacy across cell lines).

- Principal Component Analysis (PCA) : To identify confounding variables in high-throughput screening data .

Q. How should researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose to heat (40–60°C), light (UV irradiation), and humidity (75% RH).

- Stability-indicating assays : Monitor degradation products via HPLC-DAD at 254 nm.

- Long-term storage : Use amber vials under inert gas (argon) at –20°C; validate stability at 0, 3, 6, and 12 months .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.